molecular formula C17H26N2O B7586100 1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one

1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one

Cat. No. B7586100
M. Wt: 274.4 g/mol
InChI Key: QPPNDOUHTVYPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one, commonly known as clonazolam, is a synthetic benzodiazepine derivative. It is a potent sedative and anxiolytic drug that has gained popularity in recent years due to its high potency and effectiveness.

Mechanism of Action

Clonazolam acts on the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the activity of GABA by binding to the receptor and increasing the affinity of GABA for the receptor. This results in an increase in chloride ion influx, causing hyperpolarization and inhibition of neuronal firing.
Biochemical and Physiological Effects:
The primary effect of clonazolam is sedation and anxiolysis. It also has muscle relaxant and anticonvulsant properties. Clonazolam can cause drowsiness, confusion, and impaired coordination. It can also cause respiratory depression and coma at high doses.

Advantages and Limitations for Lab Experiments

Clonazolam is a potent and effective tool for studying anxiety and stress-related disorders in animal models. It is also useful for studying the modulation of GABA receptors and neurotransmitter release in vitro. However, the high potency and potential for abuse make it a challenging compound to work with in the laboratory.

Future Directions

There are several future directions for the research and development of clonazolam. One area of interest is the development of new compounds with similar anxiolytic and sedative properties but with reduced potential for abuse and dependence. Another area of interest is the study of the long-term effects of clonazolam use, particularly in patients with anxiety and stress-related disorders. Finally, there is a need for further research on the mechanism of action of clonazolam and its effect on the GABA-A receptor.
Conclusion:
In conclusion, clonazolam is a potent and effective benzodiazepine derivative that has gained popularity in recent years. It has been extensively studied for its anxiolytic and sedative properties, as well as its effect on the GABA-A receptor. While it has many advantages for scientific research, it also has limitations due to its high potency and potential for abuse. There are several future directions for the research and development of clonazolam, including the development of new compounds with reduced potential for abuse and the study of its long-term effects.

Synthesis Methods

The synthesis of clonazolam involves the reaction of 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-imidazole with 1-(3-methylphenyl)ethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then treated with propionic anhydride to form 1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one.

Scientific Research Applications

Clonazolam has been extensively studied for its anxiolytic and sedative properties. It has been used in various animal models to study anxiety and stress-related disorders. In addition, clonazolam has been used in vitro to study the modulation of GABA receptors and its effect on neurotransmitter release. Clonazolam has also been used in human clinical trials to study its efficacy in treating anxiety and insomnia.

properties

IUPAC Name

1-[4-[1-(3-methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-4-17(20)19-10-6-9-18(11-12-19)15(3)16-8-5-7-14(2)13-16/h5,7-8,13,15H,4,6,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPNDOUHTVYPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCN(CC1)C(C)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]propan-1-one

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